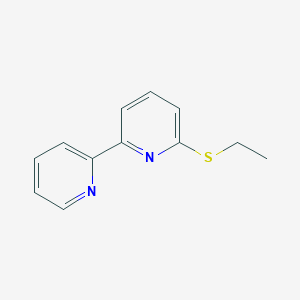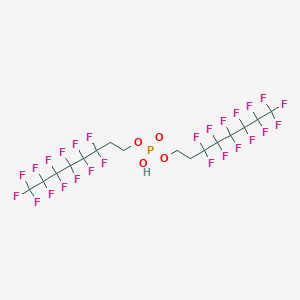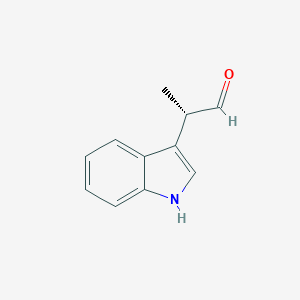
(2S)-2-(1H-Indol-3-yl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(1H-Indol-3-yl)propanal is an organic compound that belongs to the class of indole derivatives. It is a white to off-white powder with a molecular formula of C11H11NO. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of (2S)-2-(1H-Indol-3-yl)propanal is not fully understood. However, it is believed to act as an inhibitor of monoamine oxidase. This enzyme plays a critical role in the metabolism of neurotransmitters, including dopamine, norepinephrine, and serotonin. By inhibiting this enzyme, (2S)-2-(1H-Indol-3-yl)propanal may increase the levels of these neurotransmitters in the brain, leading to a variety of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (2S)-2-(1H-Indol-3-yl)propanal are not well characterized. However, it has been shown to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer. Additionally, it has been shown to act as an inhibitor of monoamine oxidase, potentially leading to an increase in the levels of neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-2-(1H-Indol-3-yl)propanal in lab experiments is its high yield and purity through the synthesis method. Additionally, this compound has potential applications in medicinal chemistry, biochemistry, and pharmacology. However, one limitation of using (2S)-2-(1H-Indol-3-yl)propanal in lab experiments is the limited understanding of its mechanism of action and biochemical and physiological effects.
Orientations Futures
There are several future directions for the study of (2S)-2-(1H-Indol-3-yl)propanal. One potential direction is the development of novel indole derivatives using (2S)-2-(1H-Indol-3-yl)propanal as a substrate. Additionally, further research is needed to fully characterize the mechanism of action and biochemical and physiological effects of this compound. Finally, (2S)-2-(1H-Indol-3-yl)propanal may have potential applications in the development of new antitumor agents and inhibitors of monoamine oxidase.
Méthodes De Synthèse
The synthesis of (2S)-2-(1H-Indol-3-yl)propanal involves the condensation of indole-3-acetaldehyde with L-alanine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the desired product. The yield of this synthesis method is relatively high, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
(2S)-2-(1H-Indol-3-yl)propanal has been used in several scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied for its potential to act as an antitumor agent. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer. In biochemistry, (2S)-2-(1H-Indol-3-yl)propanal has been used as a substrate for the synthesis of novel indole derivatives. In pharmacology, this compound has been studied for its potential to act as an inhibitor of monoamine oxidase, an enzyme that plays a critical role in the metabolism of neurotransmitters.
Propriétés
Numéro CAS |
150010-43-8 |
|---|---|
Nom du produit |
(2S)-2-(1H-Indol-3-yl)propanal |
Formule moléculaire |
C11H11NO |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
(2S)-2-(1H-indol-3-yl)propanal |
InChI |
InChI=1S/C11H11NO/c1-8(7-13)10-6-12-11-5-3-2-4-9(10)11/h2-8,12H,1H3/t8-/m1/s1 |
Clé InChI |
KAZDKCBXEUCJQS-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](C=O)C1=CNC2=CC=CC=C21 |
SMILES |
CC(C=O)C1=CNC2=CC=CC=C21 |
SMILES canonique |
CC(C=O)C1=CNC2=CC=CC=C21 |
Synonymes |
1H-Indole-3-acetaldehyde,-alpha--methyl-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline](/img/structure/B142105.png)
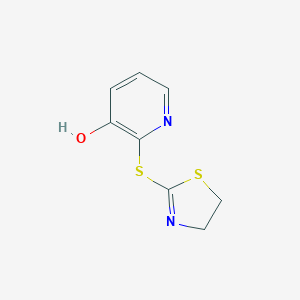
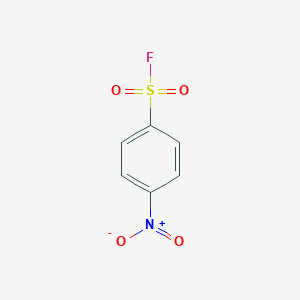
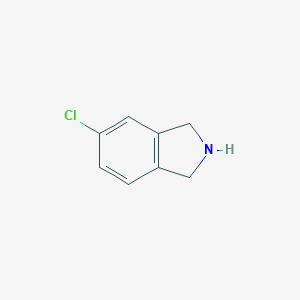
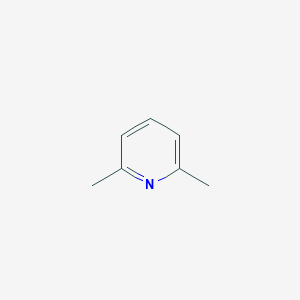
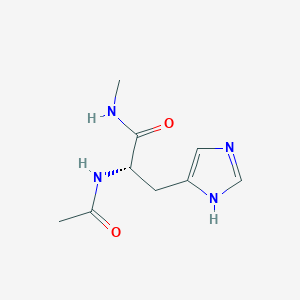
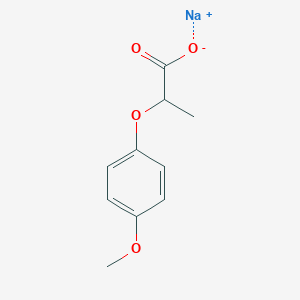
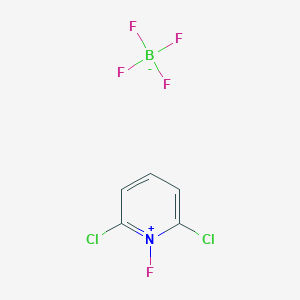

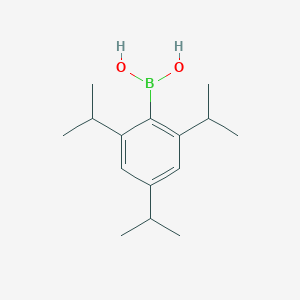
![(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one](/img/structure/B142133.png)

